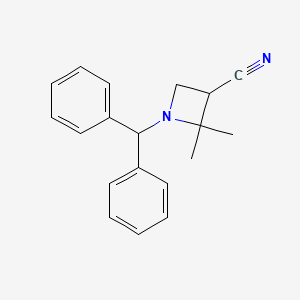
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is an organic compound with the molecular formula C19H20N2This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the nitrogen atom .
Méthodes De Préparation
The synthesis of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves several steps. One common method includes the reaction of benzhydryl chloride with 2,2-dimethylazetidine in the presence of a base to form the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydride .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile can be compared with other similar compounds, such as:
Diphenylmethane: A parent structure with two benzene rings connected by a single methane.
Benzhydryl chloride: A precursor used in the synthesis of this compound.
Azetidine derivatives: Compounds containing the azetidine ring, which may have different substituents and properties.
The uniqueness of this compound lies in its specific structure, which combines the benzhydryl group with the azetidine ring, leading to distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H20N2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile |
InChI |
InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3 |
Clé InChI |
KWWBOBFOZASMAC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)



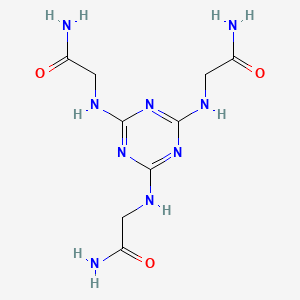



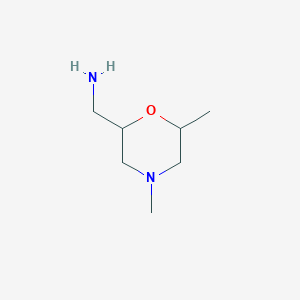
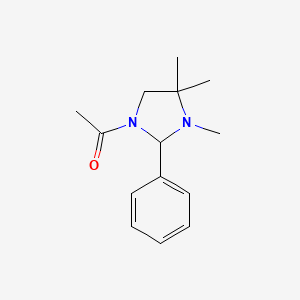
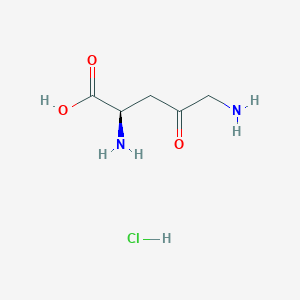
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
